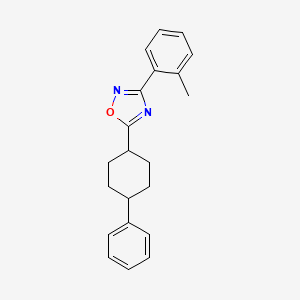![molecular formula C15H13N3O2S2 B5773244 N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5773244.png)
N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a 1,3,4-thiadiazole moiety, a thiophene ring, and a 4-methoxybenzyl group . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Molecular Structure Analysis
The 1,3,4-thiadiazole moiety is a five-membered ring containing three heteroatoms, two of which are nitrogen and one is sulfur . The thiophene is a five-membered ring with one sulfur atom . The 4-methoxybenzyl group consists of a benzene ring substituted with a methoxy group and a benzyl group .Chemical Reactions Analysis
4-Methoxybenzyl alcohol, a related compound, has been used in various chemical organic reactions such as in the synthesis of quinolines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, 4-methoxybenzyl alcohol, a related compound, is a liquid at room temperature with a boiling point of 259°C and a density of 1.155 g/mL at 25 °C .Applications De Recherche Scientifique
Antimicrobial Activity
ZINC00316001 has shown promising antimicrobial properties. Research indicates that this compound can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics. Its mechanism involves disrupting bacterial cell wall synthesis and interfering with essential metabolic pathways .
Anticancer Potential
Studies have explored the anticancer potential of ZINC00316001, particularly its ability to induce apoptosis in cancer cells. The compound has been found to target specific signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways. This makes it a promising candidate for developing targeted cancer therapies .
Anti-inflammatory Effects
ZINC00316001 exhibits significant anti-inflammatory effects by modulating the activity of key inflammatory mediators like cytokines and prostaglandins. This property is beneficial in treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Properties
Research has highlighted the neuroprotective properties of ZINC00316001. It has been shown to protect neuronal cells from oxidative stress and apoptosis, which are common features in neurodegenerative diseases like Alzheimer’s and Parkinson’s. The compound’s ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for these conditions .
Antioxidant Activity
ZINC00316001 has demonstrated strong antioxidant activity, which helps in neutralizing free radicals and reducing oxidative stress. This property is crucial in preventing cellular damage and aging, and it has potential applications in developing supplements and skincare products aimed at promoting overall health and longevity .
Antiviral Applications
The compound has also been investigated for its antiviral properties. It has shown efficacy against a range of viruses by inhibiting viral replication and entry into host cells. This makes ZINC00316001 a potential candidate for developing antiviral drugs, especially in the context of emerging viral infections .
Propriétés
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S2/c1-20-11-6-4-10(5-7-11)9-13-17-18-15(22-13)16-14(19)12-3-2-8-21-12/h2-8H,9H2,1H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHSVWMNHLNYSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B5773202.png)
![N-ethyl-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5773207.png)

![2-{[3-(3-chlorophenyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5773232.png)
![5-[(4-tert-butylphenoxy)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5773239.png)
![7-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5773240.png)


![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5773253.png)

